Potassium Phosphate, Dibasic (K2HPO4) is a highly soluble, mildly alkaline inorganic salt widely procured as a primary buffering agent, phase-forming salt, and nutrient source in biomanufacturing, food processing, and chemical synthesis. With a molecular weight of 174.18 g/mol and a 1% aqueous solution pH of approximately 8.5 to 9.6, it serves as the conjugate base in the ubiquitous phosphate buffer system. Unlike many alternative phosphate salts, K2HPO4 exhibits extreme deliquescence and exceptional aqueous solubility, making it a critical raw material for formulating highly concentrated stock solutions, downstream aqueous two-phase extraction systems (ATPS), and high-density fermentation media where precise pH control and minimal volume addition are required [1].
Substituting K2HPO4 with its closest in-class analog, Sodium Phosphate Dibasic (Na2HPO4), or its monobasic counterpart (KH2PO4), frequently leads to process failures in scale-up. Na2HPO4 possesses drastically lower aqueous solubility, which causes premature precipitation in concentrated buffer stocks and limits the achievable tie-line lengths in aqueous two-phase extraction systems, bottlenecking downstream purification yields. Conversely, substituting with KH2PO4 alters the buffering direction entirely, acidifying rather than alkalizing the medium, which can crash pH-sensitive biological cultures. Furthermore, the substitution of potassium for sodium alters the kosmotropic effects in protein precipitation and can disrupt the intracellular ion balance in microbial fermentation, making exact compound specification mandatory for reproducible bioprocessing [1].
K2HPO4 demonstrates exceptionally high aqueous solubility compared to its sodium counterpart, which is a decisive factor in liquid buffer manufacturing. At 20°C, K2HPO4 achieves a solubility of approximately 1670 g/L, whereas anhydrous Na2HPO4 is limited to roughly 77 g/L[1]. This >20-fold difference allows manufacturers to prepare ultra-concentrated (e.g., >1 M) stock solutions of K2HPO4 that remain stable without precipitating, even under cold-room conditions, whereas Na2HPO4 solutions readily crystallize.
| Evidence Dimension | Aqueous solubility at 20°C |
| Target Compound Data | ~1670 g/L (K2HPO4) |
| Comparator Or Baseline | ~77 g/L (Na2HPO4 anhydrous) |
| Quantified Difference | >20-fold higher solubility for the potassium salt |
| Conditions | Aqueous solution, 20°C, standard pressure |
Procuring K2HPO4 enables the formulation of highly concentrated liquid buffer stocks, drastically reducing shipping volumes, storage footprint, and cold-storage precipitation risks.
In downstream bioprocessing, K2HPO4 is a premier phase-forming salt for Aqueous Two-Phase Systems (ATPS) paired with polymers like PEG or UCON. Studies evaluating enzyme recovery show that UCON-K2HPO4 systems achieve highly effective partition coefficients (K values as low as 0.272), driving the target protein efficiently into the salt-rich phase[1]. In contrast, Na2HPO4 is severely limited by its lower solubility, which restricts the maximum salt concentration and tie-line length achievable, ultimately reducing the extraction capacity and thermodynamic driving force for protein partitioning compared to the potassium salt.
| Evidence Dimension | ATPS phase-forming limits and partition efficiency |
| Target Compound Data | High solubility permits extended tie-line lengths; K values ~0.272 for target enzymes |
| Comparator Or Baseline | Na2HPO4 (restricted tie-line lengths due to precipitation limits) |
| Quantified Difference | K2HPO4 enables higher salt-rich phase concentrations, supporting >3-fold enzyme concentration in the bottom phase. |
| Conditions | UCON/PEG-phosphate ATPS, 23°C, enzyme partitioning assays |
Buyers scaling up liquid-liquid extraction of biologics must specify K2HPO4 to achieve the high salt concentrations required for optimal phase separation and target recovery.
For high-density microbial and mammalian cell cultures, maintaining a physiological pH (6.8–7.4) requires a precise ratio of phosphate donors and acceptors. K2HPO4 acts as the alkaline conjugate base, providing a 1% solution pH of 8.5–9.6, whereas its monobasic counterpart, KH2PO4, provides an acidic pH of roughly 4.1–4.5 [1]. Procuring K2HPO4 is strictly necessary to balance the acidic KH2PO4 component; attempting to use only the monobasic form or a generic phosphate mixture will fail to buffer the acidogenic byproducts of cellular metabolism, leading to rapid culture viability loss.
| Evidence Dimension | 1% Aqueous Solution pH |
| Target Compound Data | pH 8.5–9.6 (K2HPO4) |
| Comparator Or Baseline | pH 4.1–4.5 (KH2PO4) |
| Quantified Difference | ~4.5 to 5.0 pH unit difference in buffering direction |
| Conditions | 1% aqueous solution at 25°C |
Procurement must secure the dibasic form specifically to act as the proton acceptor in dual-salt physiological buffer formulations.
Driven by its >1600 g/L solubility, K2HPO4 is the mandatory choice for manufacturing concentrated (10x to 50x) phosphate-buffered saline (PBS) and bioprocessing buffer stocks. This prevents the low-temperature precipitation commonly seen with sodium phosphate alternatives, optimizing supply chain logistics and cold-room storage [1].
Utilizing its superior salting-out capacity and solubility limits, K2HPO4 is procured for large-scale liquid-liquid extraction of proteins, enzymes, and nucleic acids. It forms robust biphasic systems with PEG or UCON, outperforming sodium-based salts by allowing longer tie-line lengths and higher target recovery in the salt-rich phase[2].
K2HPO4 is selected as a critical raw material in industrial bioreactors to provide both an essential macronutrient (phosphorus and potassium) and the alkaline buffering capacity needed to counteract metabolic acidification. It is paired with KH2PO4 to lock the media pH within the critical 6.8–7.4 physiological window [3].
Corrosive;Irritant